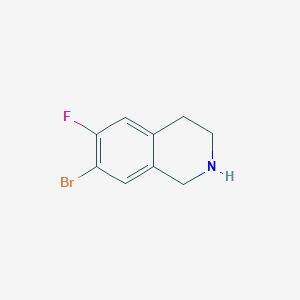

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline

描述

属性

IUPAC Name |

7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKJGCPZYHYIKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization to Form the Tetrahydroisoquinoline Core

- The tetrahydroisoquinoline core is commonly synthesized by Pictet-Spengler cyclization, where a substituted phenethylamine reacts with an aldehyde or ketone under acidic conditions to form the heterocyclic ring.

- For halogenated derivatives, starting materials are often pre-halogenated phenethylamines or halogenation is performed post-cyclization.

Bromination at Position 7

- Bromination is generally achieved via electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under controlled conditions to ensure regioselectivity.

- For example, 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized by brominating the aromatic ring either before or after ring closure, depending on the synthetic route.

Fluorination at Position 6

- Introduction of fluorine at position 6 can be challenging due to the low reactivity of aromatic fluorination.

- Methods include nucleophilic aromatic substitution on activated intermediates or using fluorinated starting materials.

- Alternatively, selective fluorination reagents such as Selectfluor or electrophilic fluorination agents can be employed under mild conditions to achieve the desired substitution.

Representative Synthetic Procedure (Inferred from Related Compounds)

Based on the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives and fluorinated analogs, a plausible synthetic route for this compound is as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | 3-fluoro-2-bromophenethylamine or equivalent | Halogenated phenethylamine precursor |

| 2 | Pictet-Spengler cyclization | Aldehyde (e.g., formaldehyde), acid catalyst (e.g., H2SO4 or TFA), solvent (e.g., ethanol) | Formation of tetrahydroisoquinoline ring |

| 3 | Purification | Recrystallization or chromatography | Isolate cyclized product |

| 4 | Optional further halogenation or fluorination | NBS or Selectfluor under controlled conditions | Adjust substitution pattern if needed |

Research Findings and Data

Stock Solution Preparation Data for Related Compounds

Although specific preparation data for this compound is scarce, related compounds such as 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline have documented preparation of stock solutions, which may guide solubility and handling:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 3.8898 | 0.778 | 0.389 |

| 5 mg | 19.4489 | 3.8898 | 1.9449 |

| 10 mg | 38.8978 | 7.7796 | 3.8898 |

Note: These values are based on molecular weight and solubility parameters from GlpBio for a related compound.

Chemical Synthesis Patent Insights

A Chinese patent (CN103880745A) describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline derivatives involving:

- Use of halogenated phenethylamine derivatives.

- Cyclization under acidic conditions.

- Purification steps including extraction, drying, and recrystallization.

- Use of solvents such as tetrahydrofuran, dichloromethane, ethanol.

- Catalysts like Raney nickel for reduction steps.

- Control of reaction parameters such as temperature and pH to optimize yield and purity.

These methodologies can be adapted for this compound by incorporating fluorination steps either via fluorinated precursors or post-cyclization fluorination.

Summary Table of Key Preparation Parameters

| Parameter | Description/Condition | Reference/Notes |

|---|---|---|

| Starting Material | 3-fluoro-2-bromophenethylamine or analog | Halogenated phenethylamine |

| Cyclization Method | Pictet-Spengler reaction with aldehyde and acid | Common for tetrahydroisoquinolines |

| Bromination Agent | N-bromosuccinimide (NBS) or bromine | Electrophilic aromatic substitution |

| Fluorination Agent | Selectfluor or nucleophilic aromatic substitution | For introducing fluorine at position 6 |

| Solvents | Ethanol, tetrahydrofuran, dichloromethane | Reaction medium and purification |

| Catalysts | Acid catalysts (H2SO4, TFA), Raney nickel (for reductions) | Facilitate cyclization and hydrogenation |

| Purification Techniques | Recrystallization, chromatography | To isolate pure compound |

| Reaction Conditions | Controlled temperature, pH, and reaction time | Optimize yield and selectivity |

化学反应分析

Types of Reactions: 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

科学研究应用

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism by which 7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the specific application.

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

The structural and functional attributes of 7-bromo-6-fluoro-THIQ are best contextualized against related tetrahydroisoquinoline (THIQ) analogs. Below is a comparative analysis:

Substituent Position and Electronic Effects

Key Observations :

- Halogen Effects: Bromine at C7 (as in 7-bromo-6-fluoro-THIQ) vs. C5 or C8 alters electronic distribution and steric accessibility.

- Functional Group Impact : The fluorine atom in 7-bromo-6-fluoro-THIQ provides moderate electronegativity and metabolic stability compared to the nitro group in 7-bromo-6-nitro-THIQ, which may confer higher reactivity .

Physicochemical and Analytical Properties

- Collision Cross-Section (CCS) : 7-Bromo-6-fluoro-THIQ exhibits a CCS of 142.8 Ų for [M+H]+, smaller than bulkier analogs like 8-bromo-6-methoxy-THIQ (predicted higher due to methoxy’s polarity) .

- Solubility : Hydrochloride salts (e.g., 7-bromo-6-fluoro-THIQ·HCl) enhance aqueous solubility compared to free bases, critical for in vitro assays .

生物活性

7-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline class, known for its diverse biological activities. Its unique structural features—specifically the presence of bromine and fluorine atoms—contribute to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by case studies and research findings.

1. Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic processes. For instance, studies have demonstrated its activity against Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

This compound has been investigated for its anticancer potential. It appears to inhibit the proliferation of cancer cells by interfering with critical signaling pathways associated with tumor growth. Notably, it may inhibit bromodomain-containing protein 4 (BRD4), which is implicated in several cancers such as melanoma and leukemia .

3. Neuroprotective Effects

The compound's interaction with neurodegenerative pathways suggests it may have neuroprotective properties. It is believed to modulate the hyperphosphorylation of tau protein—a hallmark of Alzheimer’s disease—thus potentially preventing neurotoxicity associated with tau aggregation .

The biological effects of this compound are multifaceted:

- Inhibition of Protein Complex Formation : The compound may inhibit the formation of stable complexes between proteins involved in critical biological processes.

- Targeting Specific Enzymes : It has been identified as a potential inhibitor of nitric oxide synthase (nNOS), which plays a role in various cardiovascular and neurological conditions .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Basic scaffold | General biological activities |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | Lacks bromine | Similar but less potent |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | Different substitution pattern | Varies in activity profile |

The distinct substitution pattern of this compound imparts unique biological and chemical properties compared to its analogs .

Cancer Treatment

In vitro studies have shown that this compound significantly reduces the viability of melanoma cells by inducing apoptosis through caspase activation. This highlights its potential as a therapeutic agent in oncology .

Neuroprotection

Animal models indicate that administration of this compound can reduce cognitive decline associated with neurodegenerative diseases. It achieves this by modulating tau phosphorylation and preventing neurotoxicity linked to tau aggregation .

常见问题

Q. What are the key synthetic routes for 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of appropriately substituted precursors. For example, bromine and fluorine substituents can be introduced via electrophilic aromatic substitution or halogenation of preformed tetrahydroisoquinoline scaffolds. Critical parameters include:

- Temperature : Lower temperatures (0–5°C) favor regioselective halogenation .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments and carbon frameworks. Fluorine coupling in ¹H NMR (e.g., splitting patterns) confirms the fluoro substituent’s position .

- ¹⁹F NMR : Directly detects fluorine atoms and assesses electronic effects .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₉H₈BrFN) and isotopic patterns for bromine .

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can researchers optimize regioselective bromine/fluorine introduction in tetrahydroisoquinoline scaffolds to minimize by-products?

- Methodological Answer :

- Directing Groups : Use temporary protecting groups (e.g., methoxy or boronic acids) to steer halogenation to specific positions. For example, boronic acid derivatives facilitate Suzuki couplings for late-stage functionalization .

- Stepwise Halogenation : Introduce fluorine first (via electrophilic fluorination) due to its stronger directing effects, followed by bromination .

- Computational Modeling : DFT calculations predict reactive sites and transition states to guide experimental design .

Q. How do electronic effects of bromine and fluorine substituents influence this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a Leaving Group : The C-Br bond undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s electron-withdrawing effect activates the adjacent bromine for nucleophilic displacement .

- Steric and Electronic Tuning : Fluorine’s small size and high electronegativity reduce steric hindrance while enhancing electrophilicity at the bromine site. This is critical for Pd-catalyzed reactions requiring precise electronic modulation .

- Reaction Monitoring : Use in-situ ¹⁹F NMR to track coupling progress, as fluorine signals shift predictably with bond formation .

Q. How should researchers address contradictory data in cyclization steps of tetrahydroisoquinoline derivatives under varying catalytic conditions?

- Methodological Answer :

- Variable Analysis : Systematically test catalysts (e.g., PTSA vs. POCl₃) and solvents (e.g., toluene vs. acetonitrile) to identify optimal conditions. For example, Brønsted acids may favor imine cyclization, while Lewis acids promote ring closure via electrophilic pathways .

- Kinetic Studies : Use calorimetry or GC-MS to monitor intermediate formation rates and identify side reactions (e.g., dimerization) .

- Reproducibility Checks : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidation side products .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity (e.g., IC₅₀ values) of this compound analogs be resolved?

- Methodological Answer :

- Assay Standardization : Normalize conditions (pH, temperature, solvent concentration) across labs. For example, DMSO concentrations >1% can denature proteins, skewing enzyme inhibition results .

- Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Meta-Analysis : Compare structural analogs (e.g., 6-bromo-3,4-dihydroisoquinoline derivatives) to identify substituent-dependent trends in bioactivity .

Key Considerations for Experimental Design

- Synthetic Scalability : Pilot reactions at milligram scale before gram-scale synthesis to optimize yields and purity .

- Safety Protocols : Handle brominated compounds in fume hoods due to potential lachrymatory effects .

- Data Documentation : Maintain detailed logs of reaction conditions (e.g., stir rate, drying time) to troubleshoot inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。